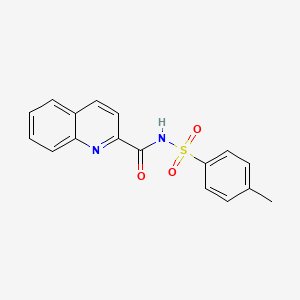
N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. . The structure of this compound includes a quinoline ring system, which is known for its diverse biological activities, and a sulfonamide group, which enhances its pharmacological properties.
Vorbereitungsmethoden
The synthesis of N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the sulfonylated quinoline with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced reaction conditions such as microwave-assisted synthesis .
Analyse Chemischer Reaktionen
N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound exhibits significant antitubercular activity, making it a promising candidate for the development of new antitubercular drugs.
Medicine: Its pharmacological properties are being explored for potential use in treating infectious diseases, particularly tuberculosis.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide involves its interaction with specific molecular targets . One of the primary targets is the mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis. The compound inhibits the function of MmpL3, leading to the disruption of cell wall synthesis and ultimately the death of the bacterial cells. Additionally, it may interact with other cellular pathways, contributing to its overall antitubercular activity.
Vergleich Mit ähnlichen Verbindungen
N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide can be compared with other similar compounds, such as :
N’-(4-Methylbenzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide: This compound has a similar sulfonyl group but differs in the quinoline ring system, which includes a thieno group.
Quinoline-4-carboxamide Derivatives: These compounds share the quinoline core but differ in the position and nature of the substituents, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific combination of the quinoline core and the sulfonamide group, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H14N2O3S |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)sulfonylquinoline-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c1-12-6-9-14(10-7-12)23(21,22)19-17(20)16-11-8-13-4-2-3-5-15(13)18-16/h2-11H,1H3,(H,19,20) |
InChI-Schlüssel |
RKGKQWUTUQUOTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500263.png)
![Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B12500267.png)
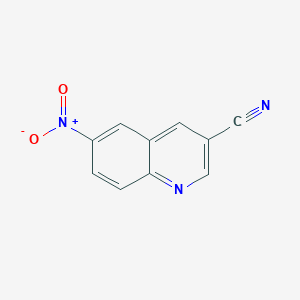
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12500298.png)
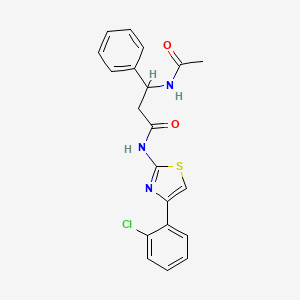
![Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500302.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
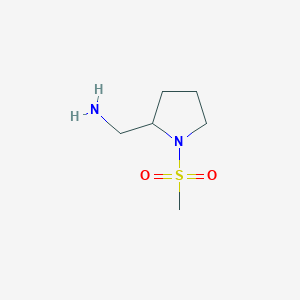
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
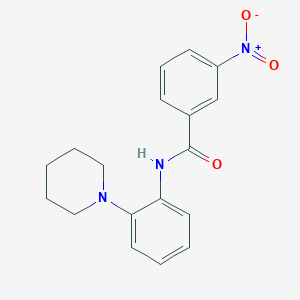

![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)

